molecular formula C11H6F3NO2 B8438390 5-(4-(Trifluoromethyl)phenyl)oxazole-4-carbaldehyde

5-(4-(Trifluoromethyl)phenyl)oxazole-4-carbaldehyde

Cat. No.: B8438390
M. Wt: 241.17 g/mol
InChI Key: CRAYPRBAOMSQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Trifluoromethyl)phenyl)oxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-9(5-16)15-6-17-10/h1-6H

InChI Key

CRAYPRBAOMSQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 52A (2.08 g, 7.29 mmol) in THF (20 mL) was cooled to −78° C. Diisobutylaluminum hydride (1.0 M in toluene, 14.6 mL, 14.6 mmol) was added slowly via syringe, and the reaction mixture was allowed to proceed 1 hr, then warmed to −20° C. After an additional 1 hr the reaction mixture was quenched with 1 N aq HCl, and the mixture was partitioned between Et2O and saturated aq NH4Cl solution. The separated aqueous phase was extracted with EtOAc, and the combined organic layer was washed with 3 N aq HCl and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was purified on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 15% to 55% EtOAc/hexanes, 30 min) to give 1.26 g (72%) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 10.07 (s, 1H), 8.75 (s, 1H), 8.30 (d, J=8.1, 2H), 7.97 (d, J=8.2, 2H). MS (DCI+) m/z 259 (M+NH4).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Yield
72%

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